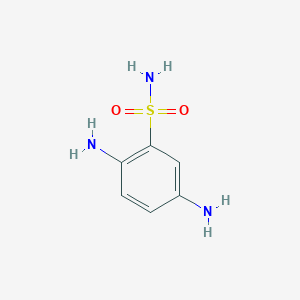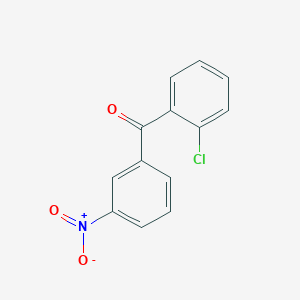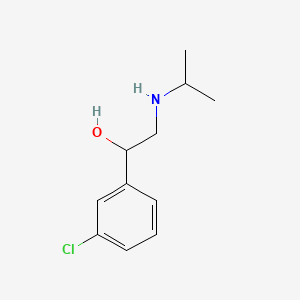
2,5-Diaminobenzenesulfonamide
Vue d'ensemble
Description
2,5-Diaminobenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S . It is used in research and has a molecular weight of 187.22 .
Molecular Structure Analysis
The molecular structure of 2,5-Diaminobenzenesulfonamide consists of a benzene ring with two amine groups and a sulfonamide group .Applications De Recherche Scientifique
Cancer Research and Treatment
2,5-Diaminobenzenesulfonamide derivatives have been explored for their potential in cancer treatment. A study by Abdelrahman et al. (2019) synthesized and evaluated novel series of diamide-based benzenesulfonamides as inhibitors of metalloenzyme carbonic anhydrase, which are significant in tumor-associated isoforms. These compounds demonstrated potent antitumor activity against renal cancer cell lines and were able to induce apoptosis in these cells.
Sensor Development
In the field of sensor technology, 2,5-Diaminobenzenesulfonamide derivatives have been used to create efficient sensors. For instance, Sheikh et al. (2016) developed a highly sensitive sensor for Co2+ ions based on a derivative of 2,5-Diaminobenzenesulfonamide. This sensor exhibited high sensitivity, large-dynamic concentration ranges, and improved electrochemical performance, making it effective for detecting toxic pollutants in environmental and healthcare fields.
Material Science
In material science, derivatives of 2,5-Diaminobenzenesulfonamide have been utilized in creating polymers with specific properties. A study by Deligöz et al. (2008) synthesized a series of sulfonated homo- and random co-polyimides based on 2,5-Diaminobenzenesulfonamide for proton exchange membranes. These co-polyimides showed high thermal oxidative stability and proton conductivity, making them suitable for applications like fuel cells.
Dyestuff Industry
The dyestuff industry also benefits from the applications of 2,5-Diaminobenzenesulfonamide. As reported by Yu Ying-chao (2011), a new synthesis method of 2,5-Diaminobenzenesulfonic acid was developed for use in dyestuffs. This method provided a more cost-effective and industrializable process compared to traditional methods.
Electrorheological Properties
2,5-Diaminobenzenesulfonamide derivatives have also been studied for their electrorheological properties. Danilin et al. (2020) explored the electrorheological properties of polyimide particles using 2,5-Diaminobenzenesulfonamide as a component. These suspensions exhibited a significant electrorheological response, which could be useful in various industrial applications.
Propriétés
IUPAC Name |
2,5-diaminobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXFYWMYAYUJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619476 | |
| Record name | 2,5-Diaminobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminobenzenesulfonamide | |
CAS RN |
20896-44-0 | |
| Record name | 2,5-Diaminobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1612114.png)
![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)


![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)



![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)
![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)
